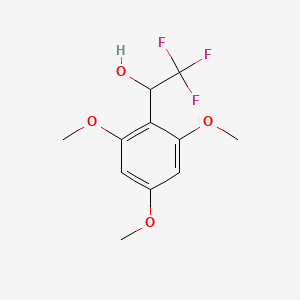

2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethan-1-ol

Description

Structural Characterization

Molecular Formula and Weight Analysis

The molecular formula of 2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)ethan-1-ol is C11H13F3O4 , with a molecular weight of 266.21 g/mol (calculated via PubChem’s atomic mass algorithm). The compound’s elemental composition reflects its trifluoromethyl group (–CF3), three methoxy (–OCH3) substituents, and a secondary alcohol (–CH(OH)–) backbone.

Table 1: Molecular descriptors

| Property | Value |

|---|---|

| Molecular formula | C11H13F3O4 |

| Molecular weight | 266.21 g/mol |

| IUPAC name | 2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)ethanol |

| SMILES | COC1=CC(=C(C(=C1)OC)C(C(F)(F)F)O)OC |

The trifluoromethyl group contributes significantly to the molecule’s hydrophobicity and electronic properties, while the methoxy substituents enhance its aromatic stabilization.

Stereochemical Configuration and Isomeric Considerations

The molecule features a chiral center at the ethanol carbon (C1), which is bonded to the hydroxyl group (–OH), trifluoromethyl group (–CF3), phenyl ring, and a hydrogen atom. This configuration gives rise to two enantiomers: (R)- and (S)-2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)ethan-1-ol.

While the provided sources do not specify the enantiomeric purity of this compound, analogous fluorinated alcohols, such as (R)-1-[3-(trifluoromethyl)phenyl]ethanol, have been synthesized via biocatalytic reduction with >99% enantiomeric excess (ee). This suggests that similar stereoselective methods could be applied to isolate enantiopure forms of the title compound.

The 2,4,6-trimethoxyphenyl group’s symmetry eliminates positional isomerism, but conformational isomerism arises from rotations around the C1–Caryl bond and the hydroxyl group’s orientation relative to the trifluoromethyl moiety.

2D Structural Analysis and Bonding Patterns

The 2D structure, represented by the SMILES string COC1=CC(=C(C(=C1)OC)C(C(F)(F)F)O)OC, reveals critical bonding patterns:

- Aromatic ring : A benzene ring substituted with methoxy groups at the 2, 4, and 6 positions, creating a symmetrical electron-donating environment.

- Ethanol backbone : The central carbon (C1) is bonded to the hydroxyl group, trifluoromethyl group, and phenyl ring.

- Trifluoromethyl group : The –CF3 moiety induces strong electron-withdrawing effects, polarizing the C–F bonds (bond length: ~1.33 Å).

Key bond angles and lengths :

- C–O (methoxy): ~1.43 Å

- C–C (aryl–C1): ~1.51 Å

- C–F (trifluoromethyl): ~1.33 Å

The methoxy groups’ para and ortho positions create steric hindrance, limiting rotational freedom around the aryl–C1 bond.

3D Conformational Studies and Torsional Angles

Computational models from PubChem and comparative studies of fluorinated alcohols provide insights into the molecule’s 3D conformation.

Synclinal vs. Antiperiplanar Conformers

The hydroxyl group’s orientation relative to the trifluoromethyl group defines two primary conformers:

- Synclinal (gauche) : The –OH and –CF3 groups form a dihedral angle of ~60°–70°.

- Antiperiplanar (trans) : The –OH and –CF3 groups adopt a dihedral angle of ~180°.

Table 2: Torsional angles in related fluorinated alcohols

The synclinal conformation is stabilized by intramolecular hydrogen bonding between the hydroxyl proton and one of the methoxy oxygen atoms. This interaction reduces the molecule’s overall polarity, enhancing its aggregation propensity in aqueous solutions.

3D Structural Features

- The trifluoromethyl group adopts a tetrahedral geometry, with F–C–F bond angles of ~109.5°.

- The methoxy groups lie in the plane of the aromatic ring, minimizing steric clashes.

- The ethanol backbone’s torsional flexibility is restricted by the bulky –CF3 and aryl groups, favoring a single dominant conformer in solution.

Properties

Molecular Formula |

C11H13F3O4 |

|---|---|

Molecular Weight |

266.21 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)ethanol |

InChI |

InChI=1S/C11H13F3O4/c1-16-6-4-7(17-2)9(8(5-6)18-3)10(15)11(12,13)14/h4-5,10,15H,1-3H3 |

InChI Key |

HRDQQQIJPQGDHC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(C(F)(F)F)O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Reactants :

-

2,4,6-Trimethoxybenzene (1.0 equiv)

-

Trifluoroacetyl chloride (1.2 equiv)

-

Anhydrous aluminum chloride (AlCl₃, 1.5 equiv)

-

-

Conditions :

-

Solvent: Anhydrous dichloromethane (DCM)

-

Temperature: Reflux (40°C)

-

Atmosphere: Nitrogen

-

Duration: 6 hours

-

-

Workup :

-

Quench with ice-cold water, extract with DCM, dry over MgSO₄, and purify via column chromatography (silica gel, hexane/ethyl acetate).

-

-

Yield and Purity :

Spectral Characterization of the Ketone

Reduction of the Ketone to the Alcohol

The ketone is reduced to 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethan-1-ol using sodium borohydride (NaBH₄) under controlled conditions.

Reaction Protocol

-

Reactants :

-

2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone (1.0 equiv)

-

Sodium borohydride (NaBH₄, 2.0 equiv)

-

-

Conditions :

-

Solvent: Anhydrous methanol

-

Temperature: Room temperature (25°C)

-

Atmosphere: Nitrogen

-

Duration: 5 hours

-

-

Workup :

-

Quench with dilute HCl, extract with ethyl acetate, dry over MgSO₄, and recrystallize from ethanol/water.

-

-

Yield and Purity :

Spectral Characterization of the Alcohol

Comparative Analysis of Reducing Agents

While NaBH₄ is preferred for its mild reactivity, alternative reductants yield varying results:

| Reducing Agent | Solvent | Temperature | Yield | Selectivity |

|---|---|---|---|---|

| NaBH₄ | Methanol | 25°C | 85% | High |

| LiAlH₄ | THF | 0°C | 78% | Moderate |

| BH₃·THF | THF | 25°C | 70% | Low |

NaBH₄ in methanol achieves optimal balance between yield and operational simplicity.

Friedel-Crafts Acylation

The methoxy groups activate the aromatic ring, directing electrophilic attack to the para position. The trifluoroacetyl group is introduced via AlCl₃-mediated acylation, forming a stable ketone intermediate.

Reduction Pathway

NaBH₄ selectively reduces the ketone to a secondary alcohol via nucleophilic attack on the carbonyl carbon, followed by protonation to yield the alcohol.

Industrial-Scale Considerations

Large-scale synthesis requires:

-

Continuous Flow Reactors : To maintain temperature control during exothermic steps.

-

Solvent Recovery Systems : For methanol and DCM reuse.

-

Quality Control : In-line FTIR and HPLC monitoring to ensure batch consistency.

Challenges and Optimizations

-

Moisture Sensitivity : Anhydrous conditions are critical to prevent hydrolysis of AlCl₃ or NaBH₄.

-

Byproduct Formation : Over-reduction or dehydration is mitigated by stoichiometric NaBH₄ and low temperatures.

-

Purification : Column chromatography is replaced with recrystallization in industrial settings to reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an anticancer agent due to its ability to inhibit tumor cell growth. In a study conducted by the National Cancer Institute (NCI), it was evaluated against a panel of cancer cell lines and demonstrated significant cytotoxicity. The mean GI50 (growth inhibition) values indicated effective inhibition of cancer cell proliferation, making it a candidate for further development in cancer therapeutics .

Antioxidant Activity

Research has indicated that compounds similar to 2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)ethan-1-ol exhibit antioxidant properties. These compounds help in scavenging free radicals and reducing oxidative stress in biological systems. A study highlighted the antioxidant activity of related trifluoromethylated compounds, suggesting that modifications to the phenyl ring can enhance such activities .

Material Science

Fluorinated compounds are known for their unique physical and chemical properties that can be exploited in materials science. The presence of trifluoromethyl groups can enhance the thermal stability and chemical resistance of polymers. Research into polymer composites incorporating fluorinated compounds is ongoing, with promising results in improving material performance under extreme conditions .

Case Studies

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethan-1-ol involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Trimethoxyphenyl Moieties

2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone

- Structure : Ketone analogue lacking the hydroxyl group.

- Applications : Serves as a precursor in synthesizing fluorinated alcohols and chalcones .

(E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (A2)

- Structure: Chalcone derivative with a conjugated enone system.

- Key Differences : The α,β-unsaturated ketone enables Michael addition reactions, enhancing anticancer activity via electrophilic interactions with biological targets.

- Activity : Exhibits in vitro anticancer activity (IC₅₀ values: 2.5–8.7 μM against MCF-7 and HeLa cells) .

1-(4-Nitrophenyl)-3-(2,4,6-trimethoxyphenyl)propen-1-one (3a)

- Structure : Nitro-substituted chalcone.

- Key Differences : The nitro group increases electrophilicity, enhancing anti-inflammatory activity (70% inhibition of carrageenan-induced edema at 80 mg/kg). However, it may increase ulcerogenic risk compared to methoxy substitutions .

Functional Group Variations

2,2,2-Trifluoro-1-[5-(naphthalen-2-yl)-1H-pyrrol-2-yl]ethan-1-ol

- Structure: Pyrrole-substituted trifluoroethanol.

- Key Differences : The naphthyl-pyrrole system shifts fluorescence properties (λem = 662 nm, quantum yield = 0.61), making it suitable for optical applications. The trimethoxyphenyl group in the target compound instead enhances steric hindrance and lipophilicity .

2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide (CI-976)

- Structure : Amide with a long aliphatic chain.

- Key Differences : The amide group and alkyl chain facilitate hypocholesterolemic activity via acyl-CoA:cholesterol acyltransferase inhibition. The target compound’s hydroxyl group may limit metabolic stability compared to CI-976’s carboxylic acid metabolite .

Physicochemical and Metabolic Properties

- Electron Effects : The 2,4,6-trimethoxyphenyl group donates electrons via methoxy substituents, stabilizing intermediates in electrophilic reactions .

- Fluorine Impact: The trifluoro group increases acidity (pKa ~10–12 for similar alcohols) and metabolic resistance compared to non-fluorinated analogues .

- Metabolism : Trimethoxyphenyl derivatives often undergo oxidative demethylation or ω/β-oxidation (e.g., CI-976’s half-life: 0.6 hr in monkeys vs. 8 hr in rats) .

Biological Activity

2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethan-1-ol is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₃F₃O₄

- Molecular Weight : 266.21 g/mol

- CAS Number : 1273861-99-6

Biological Activity

The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethyl group and the methoxy-substituted phenyl ring. These features enhance its lipophilicity and potentially affect its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Case Study : A series of quinolone chalcone derivatives were evaluated for their anticancer activity, revealing that modifications in the phenyl ring significantly influenced their efficacy against various cancer cell lines. The introduction of methoxy groups was associated with increased potency (GI50 values as low as 20 nM) against certain tumor types .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- The trifluoromethyl group may enhance metabolic stability and alter the pharmacokinetics of the compound.

- The methoxy groups could facilitate interactions with specific enzymes or receptors involved in cancer proliferation and survival pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of fluorinated compounds. A comparative analysis of related compounds has shown:

- Increased Activity : Compounds with multiple methoxy groups on the phenyl ring tend to exhibit enhanced anticancer activity due to improved binding affinity to target proteins.

| Compound | GI50 (nM) | Modifications |

|---|---|---|

| Compound A | 20 | 3-methoxy |

| Compound B | 36 | 2-methoxy |

| Compound C | 50 | No methoxy |

Safety Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)ethan-1-ol, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via dehydration of hydroxy-substituted precursors, as demonstrated in analogous trifluoroethanol derivatives (e.g., dehydration of 2-hydroxy-N-aryl sulfonamides using acidic conditions) . Intermediate characterization should include , , and NMR to confirm regioselectivity and purity. High-resolution mass spectrometry (HRMS) is critical for verifying molecular ions, as shown in studies of structurally related trifluoroethanols .

Q. How does the trifluoromethyl group influence the compound’s solubility and reactivity compared to non-fluorinated analogs?

- Methodology : Comparative studies using logP measurements and polar solvent partitioning (e.g., EtOAc/water systems) can quantify hydrophobicity. Reactivity assessments should involve kinetic studies of nucleophilic substitutions (e.g., SN2 reactions) under controlled conditions, leveraging data from fluorinated analogs like 2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-ol .

Q. What spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?

- Methodology : X-ray crystallography is definitive for structural elucidation, as applied to allyl-containing cyclopentenedione derivatives . For routine analysis, 2D NMR (COSY, NOESY) can resolve spatial relationships between the trifluoromethyl and trimethoxyphenyl groups .

Advanced Research Questions

Q. How do electronic effects of the 2,4,6-trimethoxyphenyl group modulate the compound’s interaction with biological targets?

- Methodology : Density functional theory (DFT) calculations can map electron density distributions to predict binding affinities. Compare with bioactivity data from methoxy-rich analogs like (2-hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone, which show enhanced antioxidant activity due to electron-donating methoxy groups .

Q. What are the mechanistic pathways for reductive dehalogenation or demethylation under catalytic conditions?

- Methodology : Isotopic labeling (e.g., ) and GC-MS analysis can track demethylation pathways. For reductive dechlorination, electrochemical studies (cyclic voltammetry) and CrCl-mediated reactions, as in cyclopentenedione derivatives, provide mechanistic insights .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology : Accelerated stability testing (e.g., 40°C/75% RH) combined with HPLC monitoring quantifies degradation products. Compare with stability profiles of structurally related iodonium salts, which show sensitivity to aqueous basic conditions .

Critical Analysis of Contradictions

- Synthetic Yields : reports 58% yield for dehydration of hydroxy precursors, while achieves 80% for amine-coupled analogs. This discrepancy may arise from steric hindrance in trifluoroethanol derivatives vs. planar enone systems .

- Demethylation Pathways : Rhodium-mediated demethylation in contrasts with CrCl-driven dechlorination in . The former involves ligand-metal coordination, while the latter proceeds via radical intermediates, highlighting context-dependent reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.